5-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
5-chloro-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5/c1-25-16-7-5-13(21)9-15(16)20(24)22-11-14-10-18(28-23-14)12-4-6-17(26-2)19(8-12)27-3/h4-10H,11H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGPTSPFUXUTGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Isoxazole Ring: This step involves the reaction of 3,4-dimethoxyphenylacetonitrile with hydroxylamine hydrochloride in the presence of a base to form the isoxazole ring.
Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction using a suitable chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves the coupling of the isoxazole intermediate with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the chloro group can result in various amine or thiol derivatives.
Scientific Research Applications
5-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may have potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of related compounds:
| Compound Name / ID | Key Substituents or Moieties | Molecular Weight | Notable Properties (IR, NMR, mp) |
|---|---|---|---|
| Target Compound: 5-Chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide | Isoxazole, 3,4-dimethoxyphenyl, chloro, methoxy | ~422.84 (calc.) | Expected IR: C=O (~1700 cm⁻¹), aromatic C-O (~1250 cm⁻¹). Predicted lower mp due to bulky groups. |
| N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) [1] | Thiadiazole, pyridinyl, acetyl, methyl | 414.49 | mp 290°C; IR: 1679, 1605 cm⁻¹ (2C=O); NMR: aromatic protons at δ7.47–7.72. |
| 2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)benzamide (4) [5] | Benzoimidazole, methylisoxazole | 332 | IR: 3280 cm⁻¹ (NHCO), 1708 cm⁻¹ (CO); NMR: δ6.60 (isoxazole-H). |
| N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide [6] | Thiazole, difluorophenyl, chloro | 298.69 | Crystal packing via H-bonds (N–H⋯N, C–H⋯F/O); IR/NMR consistent with amide and aromatic groups. |
| N-[5-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide [9] | Benzoxazole, chloro, methyl, methoxy | 392.83 | Higher MW due to benzoxazole; chloro and methoxy groups enhance lipophilicity. |
| 2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide [10] | Thiazolidinone, propoxy, thioxo | 478.96 | Bulky propoxy group reduces solubility; thioxo group may increase metabolic stability. |
Key Structural Differences and Implications
- Heterocyclic Core: The target compound’s isoxazole ring differs from thiadiazole (8a), thiazole ([6]), or benzoxazole ([9]) cores, altering electronic density and hydrogen-bonding capacity.
- Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound provides strong electron-donating effects, contrasting with fluorine’s electron-withdrawing nature in [6] or the acetyl group’s electron-withdrawing character in 8a [1]. This may influence binding to biological targets like enzymes or receptors.
- Molecular Weight and Solubility : The target compound’s moderate molecular weight (~422) positions it between smaller analogues (e.g., 332 in [5]) and bulkier derivatives (e.g., 478.96 in [10]), suggesting balanced solubility and bioavailability.
Biological Activity
5-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide is a compound derived from isoxazole and benzamide frameworks, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₄ |
| Molecular Weight | 367.81 g/mol |
| CAS Number | 953016-05-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Isoxazole derivatives are known to modulate enzyme activity and receptor interactions, influencing pathways related to inflammation, cancer proliferation, and neuroprotection.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It could act as a modulator for certain receptors, impacting neurotransmission and inflammatory responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, it has shown selective cytotoxicity against various cancer cell lines.
- Antimicrobial Properties : Isoxazole derivatives are often evaluated for their antimicrobial effects. This compound's structural features may contribute to its efficacy against certain bacterial strains.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds within the isoxazole family. Here are some notable findings:
-
Antiproliferative Activity :
- A study demonstrated that derivatives similar to this compound exhibited IC50 values ranging from 1.2 µM to 5.3 µM against MCF-7 breast cancer cells .
- Another research indicated that modifications in the methoxy groups significantly influenced the antiproliferative activity, suggesting a structure-activity relationship (SAR) that could be explored further .
- Antioxidative Activity :
- Neuroprotective Effects :
Data Tables
The following table summarizes key findings from various studies on related compounds:
Q & A
Q. What are the common synthetic routes for 5-chloro-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide, and what reaction conditions are critical for yield optimization?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the isoxazole ring via cyclization of 3,4-dimethoxyphenyl-substituted alkynes or nitrile oxides.
- Step 2 : Introduction of the benzamide moiety through nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride or carbodiimide coupling agents).
- Critical Conditions :
- Solvent selection (e.g., dioxane or pyridine for amide bond formation) .
- Temperature control (e.g., room temperature for stability of reactive intermediates) .
- Catalysts (e.g., triethylamine for acid scavenging) .
Yields are optimized by adjusting stoichiometry, reaction time, and purification methods (e.g., recrystallization from ethanol-DMF mixtures) .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., methoxy groups at 2-, 3-, and 4-positions) .
- Infrared Spectroscopy (IR) : Confirms amide C=O stretches (~1650 cm) and isoxazole ring vibrations .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHClNO) .
- Melting Point Analysis : Consistency indicates purity .
Q. What are the solubility properties of the compound, and how do they influence experimental design?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., chloroform). Solubility impacts:
- Bioassay preparation : Use DMSO stock solutions (<1% v/v to avoid cytotoxicity) .
- Chromatography : Reverse-phase HPLC with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound's bioactivity against specific molecular targets (e.g., enzymes or receptors)?
- Target Selection : Prioritize targets based on structural analogs (e.g., benzamide derivatives inhibit PFOR enzymes in anaerobic organisms) .
- Assay Design :
- Enzyme Inhibition : Measure IC via spectrophotometric assays (e.g., NADH oxidation for dehydrogenase targets) .
- Antimicrobial Activity : Use microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Controls : Include positive controls (e.g., nitazoxanide for antiparasitic activity) and solvent controls .
Q. What strategies address contradictions in structure-activity relationship (SAR) data for analogs of this compound?
- Electronic Effects : Electron-withdrawing groups (e.g., Cl) may enhance electrophilicity but reduce solubility. Compare analogs with/without methoxy substitutions .
- Steric Considerations : Bulky substituents on the isoxazole ring may hinder target binding. Use molecular docking to predict interactions .
- Data Normalization : Account for assay variability (e.g., cell line sensitivity, incubation time) by repeating assays under standardized conditions .
Q. How can computational methods (e.g., molecular docking or QSAR) guide the optimization of this compound for enhanced pharmacokinetics?
- Docking Studies : Simulate binding to targets (e.g., cytochrome P450 enzymes) to predict metabolic stability .
- QSAR Models : Corrogate substituent effects (e.g., logP values for methoxy groups) with bioavailability .
- ADMET Prediction : Use tools like SwissADME to estimate permeability, half-life, and toxicity risks .
Q. What experimental approaches resolve stability issues (e.g., hydrolysis of the amide bond) during long-term storage or in vivo studies?
- Stability Assays : Monitor degradation via HPLC under varying pH/temperature conditions .
- Formulation Strategies : Use lyophilization for storage or encapsulation in liposomes to protect against enzymatic degradation .
- Prodrug Design : Modify the amide group to a hydrolytically stable prodrug (e.g., ester derivatives) .
Methodological Considerations
Q. How should researchers validate the compound's mechanism of action in complex biological systems (e.g., cell cultures or animal models)?
- Gene Knockdown : Use siRNA targeting suspected pathways (e.g., apoptosis-related genes) to confirm specificity .
- Biochemical Profiling : Perform metabolomics to identify altered pathways (e.g., glycolysis inhibition) .
- In Vivo Models : Test efficacy in xenograft models (e.g., murine cancer) with dose-response analysis .
Q. What statistical methods are appropriate for analyzing dose-response or time-course data in bioactivity studies?
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. response) to calculate EC/IC .
- ANOVA with Post Hoc Tests : Compare treatment groups across multiple time points .
- Survival Analysis : Kaplan-Meier plots for in vivo efficacy studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
